

Spectroscopic and Mechanistic Insights into Tributyl(1-ethoxyvinyl)stannane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tributyl(1-ethoxyvinyl)stannane**

Cat. No.: **B1298054**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **Tributyl(1-ethoxyvinyl)stannane**, a versatile reagent in organic synthesis. The document details available mass spectrometry data and outlines standard experimental protocols for the spectroscopic analysis of this and similar organotin compounds. Furthermore, it visualizes a key reaction pathway in which this compound participates, offering a deeper understanding of its chemical reactivity.

Spectroscopic Data

The spectroscopic data for **Tributyl(1-ethoxyvinyl)stannane** is crucial for its identification and characterization in chemical reactions. While detailed, publicly available high-resolution Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data with assigned peaks are limited, mass spectrometry data provides valuable information regarding its molecular weight and fragmentation pattern.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of **Tributyl(1-ethoxyvinyl)stannane** provides key insights into its molecular structure. The fragmentation pattern is characteristic of the tributyltin moiety and the 1-ethoxyvinyl group.

Parameter	Value
Ionization Mode	Electron Ionization (EI)
Major m/z Peaks	249, 305, 247[1]

Note: The interpretation of the fragmentation pattern suggests the loss of butyl groups and rearrangements of the ethoxyvinylstannane structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, high-resolution spectra with assigned chemical shifts for ^1H , ^{13}C , and ^{119}Sn NMR of **Tributyl(1-ethoxyvinyl)stannane** are not readily available in public spectral databases, general chemical shift regions for the structural motifs present in the molecule can be predicted. The ^1H NMR spectrum is expected to show signals corresponding to the vinyl protons, the ethoxy group's ethyl protons, and the three butyl groups attached to the tin atom. Similarly, the ^{13}C NMR spectrum would display distinct signals for the vinyl carbons, the ethoxy group, and the butyl chains. ^{119}Sn NMR would provide information about the coordination environment of the tin atom.

Infrared (IR) Spectroscopy

The IR spectrum of **Tributyl(1-ethoxyvinyl)stannane**, typically acquired as a neat liquid film, would exhibit characteristic absorption bands. Key expected vibrational modes include C-H stretching from the alkyl and vinyl groups, C=C stretching of the vinyl group, C-O stretching of the ethoxy group, and Sn-C stretching vibrations.

Experimental Protocols

Standardized experimental protocols are essential for obtaining reliable and reproducible spectroscopic data. The following sections outline general procedures for the analysis of liquid organometallic compounds like **Tributyl(1-ethoxyvinyl)stannane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- NMR spectrometer (e.g., 300 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- **Tributyl(1-ethoxyvinyl)stannane** sample
- Pipettes

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **Tributyl(1-ethoxyvinyl)stannane** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) directly in an NMR tube.
- Instrument Setup:
 - Insert the sample tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Set the appropriate acquisition parameters for ^1H and ^{13}C NMR, including pulse width, acquisition time, and relaxation delay.
- Data Acquisition:
 - Acquire the ^1H spectrum.
 - Acquire the proton-decoupled ^{13}C spectrum.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase the spectra and perform baseline correction.

- Reference the spectra to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the signals in the ^1H spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the vibrational spectrum of the compound.

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

Materials:

- FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
- **Tributyl(1-ethoxyvinyl)stannane** sample
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO_2 and water vapor).[2][3]
- Sample Application: Place a small drop of liquid **Tributyl(1-ethoxyvinyl)stannane** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Data Acquisition: Acquire the FTIR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software automatically performs the background subtraction. The resulting spectrum will show the infrared absorption bands of the sample.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

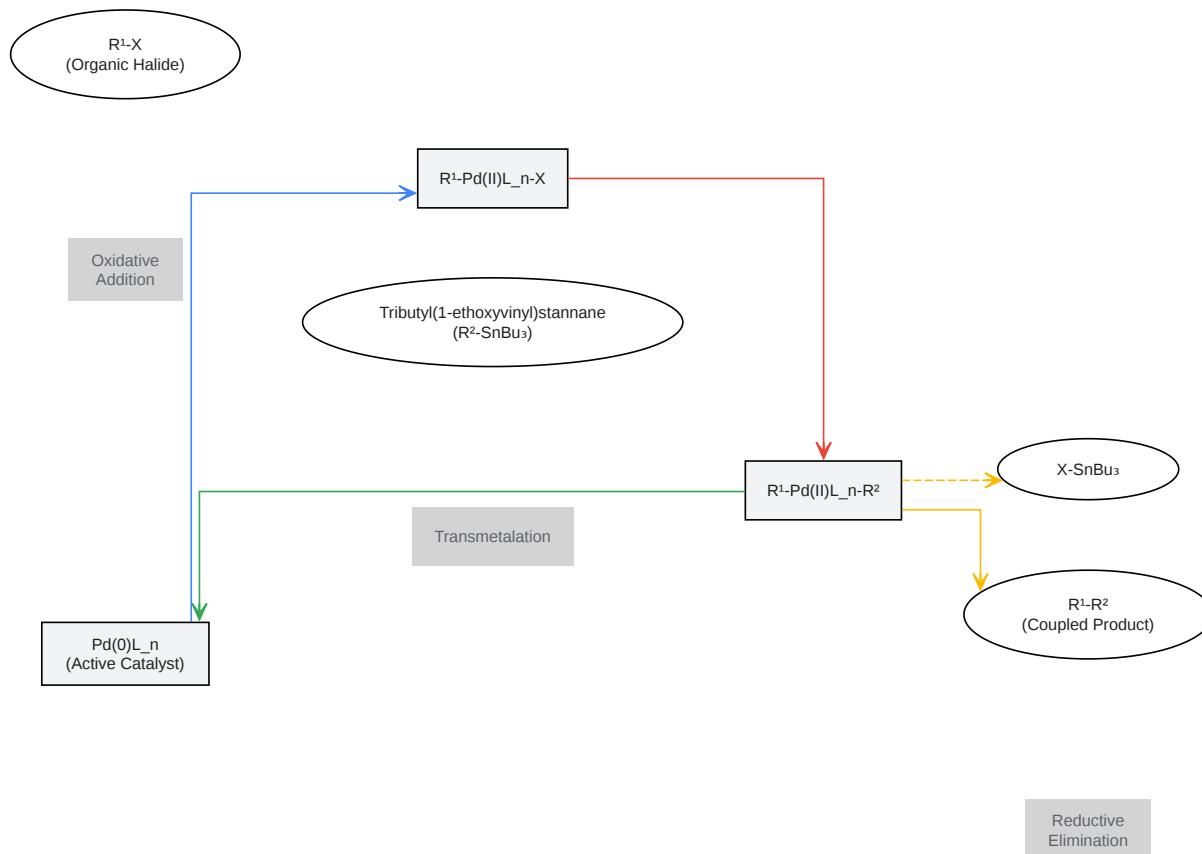
Materials:

- GC-MS instrument equipped with an electron ionization (EI) source.
- Capillary GC column suitable for organometallic compounds (e.g., a low-to-mid polarity column).
- Helium carrier gas.
- **Tributyl(1-ethoxyvinyl)stannane** sample.
- Solvent for dilution (e.g., hexane).

Procedure:

- Sample Preparation: Prepare a dilute solution of **Tributyl(1-ethoxyvinyl)stannane** in a volatile organic solvent like hexane.
- Instrument Setup:
 - Set the GC oven temperature program to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature and ramp up to a higher temperature.
 - Set the injector temperature, transfer line temperature, and ion source temperature.
 - Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-500).
- Injection: Inject a small volume (e.g., 1 μ L) of the prepared sample solution into the GC.
- Data Acquisition: The sample is vaporized in the injector, separated on the GC column, and then introduced into the mass spectrometer, where it is ionized and fragmented. The mass

analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.


- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.

Signaling Pathways and Experimental Workflows

Tributyl(1-ethoxyvinyl)stannane is a key reagent in the Stille cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.^{[4][5][6]} The reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate.

Stille Cross-Coupling Reaction Workflow

The following diagram illustrates the catalytic cycle of the Stille coupling reaction, showcasing the role of **Tributyl(1-ethoxyvinyl)stannane**.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Stille cross-coupling reaction.

This technical guide serves as a foundational resource for professionals working with **Tributyl(1-ethoxyvinyl)stannane**. The provided data and protocols facilitate its proper

identification, characterization, and application in synthetic chemistry, ultimately contributing to the advancement of research and development in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Stannane, tributyl(1-ethoxyethenyl)- | C16H34OSn | CID 619414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. agilent.com [agilent.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. Stille Coupling [organic-chemistry.org]
- To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into Tributyl(1-ethoxyvinyl)stannane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1298054#spectroscopic-data-nmr-ir-ms-of-tributyl-1-ethoxyvinyl-stannane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com